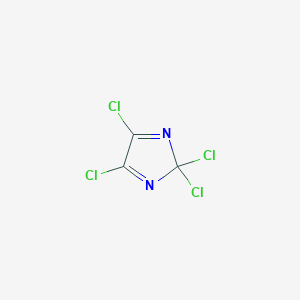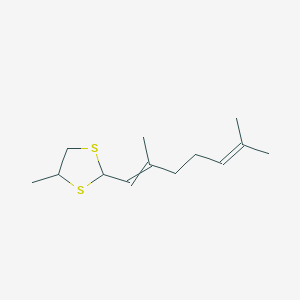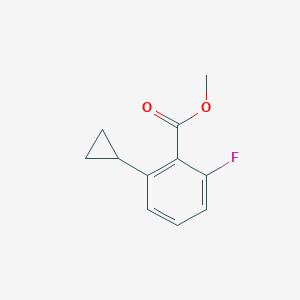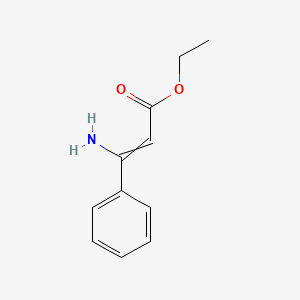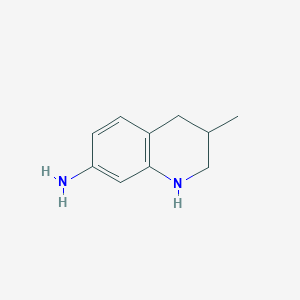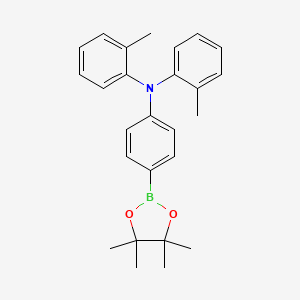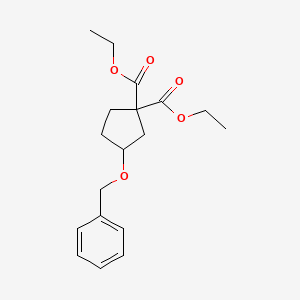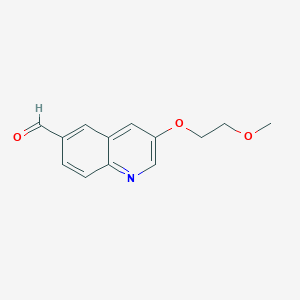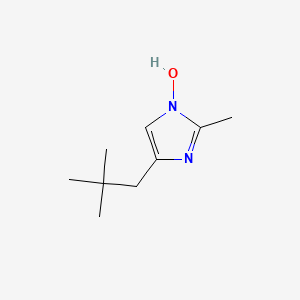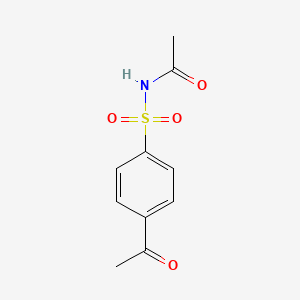
N-(4-acetylphenyl)sulfonylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)sulfonylacetamide is an organic compound with the molecular formula C16H16N2O4S It is a derivative of acetamide and features a sulfonyl group attached to a phenyl ring, which is further substituted with an acetyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)sulfonylacetamide typically involves the reaction of 4-acetylbenzenesulfonyl chloride with acetamide. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
N-(4-acetylphenyl)sulfonylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetyl group under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
科学研究应用
N-(4-acetylphenyl)sulfonylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(4-acetylphenyl)sulfonylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The acetyl group can also participate in interactions with proteins, affecting their function and stability.
相似化合物的比较
Similar Compounds
N-Acetyl-4,4’-diaminodiphenylsulfone: Similar structure but with an additional amino group.
Acetyldapsone: A related compound used in the treatment of leprosy.
4’-Sulfanilylacetanilide: Another sulfonyl acetamide derivative with different substituents.
Uniqueness
N-(4-acetylphenyl)sulfonylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C10H11NO4S |
|---|---|
分子量 |
241.27 g/mol |
IUPAC 名称 |
N-(4-acetylphenyl)sulfonylacetamide |
InChI |
InChI=1S/C10H11NO4S/c1-7(12)9-3-5-10(6-4-9)16(14,15)11-8(2)13/h3-6H,1-2H3,(H,11,13) |
InChI 键 |
PMXTYRUSSPSHPU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC(=O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(2,4-Dichlorophenoxy)phenyl]piperidine-4-carboxamide](/img/structure/B8603901.png)
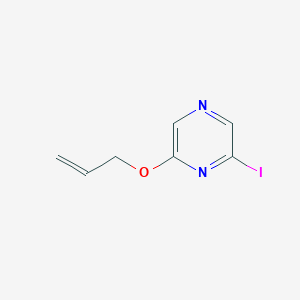
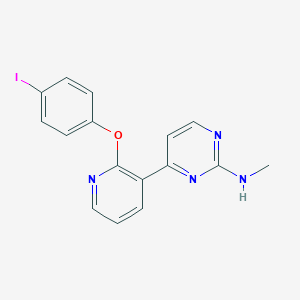
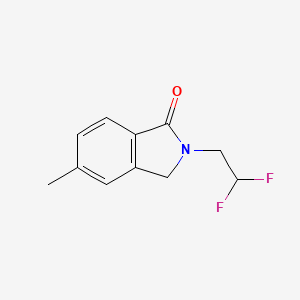
![5H-Furo[3,2-b]pyran-5-one, hexahydro-2-phenyl-3a-(1-phenylethenyl)-](/img/structure/B8603929.png)
